molecular formula C12H10O3 B3031448 3,4,4'-Biphenyltriol CAS No. 3598-29-6

3,4,4'-Biphenyltriol

Cat. No.: B3031448
CAS No.: 3598-29-6
M. Wt: 202.21 g/mol
InChI Key: CNIACUISPHFTGQ-UHFFFAOYSA-N
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Description

3,4,4’-Biphenyltriol is an organic compound with the molecular formula C₁₂H₁₀O₃. It consists of two benzene rings connected by a single bond, with three hydroxyl groups attached at the 3, 4, and 4’ positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4’-Biphenyltriol typically involves the hydroxylation of biphenyl derivatives. One common method is the catalytic hydroxylation of 4,4’-dihydroxybiphenyl using a suitable oxidizing agent under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and an oxidant like hydrogen peroxide (H₂O₂) or molecular oxygen (O₂). The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of 3,4,4’-Biphenyltriol may involve large-scale catalytic processes using continuous flow reactors. The use of advanced catalytic systems and optimized reaction conditions ensures efficient and cost-effective production. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,4,4’-Biphenyltriol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4,4’-Biphenyltriol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,4,4’-Biphenyltriol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and biological activity. For example, the compound can scavenge free radicals, thereby exhibiting antioxidant properties. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,4’-Biphenyltriol is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-hydroxyphenyl)benzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7,13-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIACUISPHFTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30189534
Record name 3,4,4'-Biphenyltriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3598-29-6
Record name [1,1′-Biphenyl]-3,4,4′-triol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3598-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,4'-Biphenyltriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003598296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,4'-Biphenyltriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,4'-BIPHENYLTRIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q54PL64OPW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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